2-Bromo-N,N-dimethylaniline
Overview
Description
2-Bromo-N,N-dimethylaniline: is an organic compound with the molecular formula C8H10BrN . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a bromine atom is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-N,N-dimethylaniline is the respiratory system . .
Mode of Action
It is known to be used in the synthesis of various compounds, including bis[(2-dimethylamino)phenyl]amine, 2-(n,n-dimethylaminophenyl)-bis(diethylamino)phosphine, and 6-[2-(dimethylamino)phenyl]-2,2-bipyridine . These reactions suggest that this compound may interact with its targets through a multi-step reaction procedure .
Biochemical Analysis
Biochemical Properties
2-Bromo-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through electrophilic aromatic substitution reactions. The compound’s bromine atom makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with amino acids in proteins. This interaction can lead to the modification of enzyme activity and protein function, making this compound a valuable tool in biochemical research .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in enzyme activity, which in turn affects metabolic pathways and energy production. Additionally, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding and enzyme inhibition. The compound’s bromine atom acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity, gene expression, and cellular metabolism. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can induce toxic effects, including oxidative stress, enzyme inhibition, and changes in gene expression. These adverse effects can lead to tissue damage, organ dysfunction, and other health issues. It is important to carefully control the dosage of this compound in animal studies to avoid toxic effects and obtain reliable results .
Metabolic Pathways
This compound is involved in various metabolic pathways, including N-demethylation, N-oxidation, and ring hydroxylation. These metabolic reactions are catalyzed by enzymes such as cytochrome P450, which play a key role in the detoxification and elimination of the compound from the body. The metabolic pathways of this compound can affect its bioavailability, toxicity, and overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can influence the compound’s activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization can affect its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals can also influence the subcellular localization of this compound, directing it to specific organelles or compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N,N-dimethylaniline can be synthesized through several methods. One common method involves the bromination of N,N-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Another method involves the methylation of 2-bromoaniline. This can be achieved by reacting 2-bromoaniline with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The bromine atom can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or peracids in dichloromethane.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of N,N-dimethylaniline N-oxide.
Reduction: Formation of N,N-dimethylaniline.
Scientific Research Applications
2-Bromo-N,N-dimethylaniline is used in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Lacks the dimethylamino group, making it less sterically hindered and more reactive in certain substitution reactions.
N,N-Dimethylaniline: Lacks the bromine atom, making it less versatile in halogenation reactions.
4-Bromo-N,N-dimethylaniline: The bromine atom is positioned at the para position, affecting its reactivity and steric properties.
Uniqueness
2-Bromo-N,N-dimethylaniline is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct reactivity and steric properties. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible through other compounds .
Properties
IUPAC Name |
2-bromo-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMSBNJJCUCYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220087 | |
Record name | 2-Bromo-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-00-0 | |
Record name | 2-Bromo-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N,N-dimethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 698-00-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Bromo-N,N-dimethylaniline in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. [, , ] One example is its use in synthesizing novel 2-(5-indolyl)-1H-benzimidazole derivatives. This involves a Sonogashira reaction of this compound with terminal alkynes, followed by iodocyclization and further functionalization via palladium-mediated carbon-carbon bond formation. [] These reactions highlight the compound's utility in constructing complex heterocyclic compounds with potential biological activities.
Q2: How is this compound used in developing new catalysts?
A2: Researchers have employed this compound in the synthesis of a new pincer MeN2N ligand and its nickel complexes. [] This synthesis involves a palladium-catalyzed C-N coupling reaction with 2-amino-N,N-dimethylaniline, leading to the formation of the desired ligand. This ligand, when complexed with nickel, demonstrates activity in catalyzing cross-coupling reactions, particularly those involving non-activated alkyl halides, which are traditionally challenging substrates. []
Q3: Can this compound be used in analytical chemistry?
A3: Yes, this compound has been investigated for its application in the spectrophotometric determination of bromate. [] In an acidic environment and with an excess of potassium bromide, this compound reacts with bromate to form 2,4-dibromo-N,N-dimethylaniline. This product can then be quantified by measuring its absorbance at 240 nm using a spectrophotometer. [] This method showcases the compound's potential as a sensitive reagent for detecting and quantifying bromate in various samples.
Q4: What is the structural characterization of this compound?
A4: this compound (CAS number: [1219080-77-9]) has the molecular formula C8H10BrN and a molecular weight of 200.09 g/mol. [] While the provided research excerpts don't include detailed spectroscopic data, the compound's structure can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and elemental analysis. [] These methods can confirm the presence and arrangement of specific atoms and functional groups within the molecule.
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